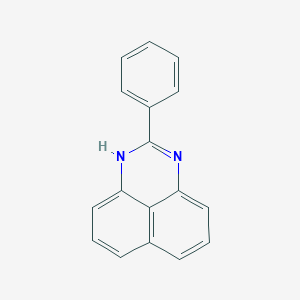

![molecular formula C5H9NO B188176 6-Oxa-3-azabicyclo[3.1.1]heptane CAS No. 112461-31-1](/img/structure/B188176.png)

6-Oxa-3-azabicyclo[3.1.1]heptane

Descripción general

Descripción

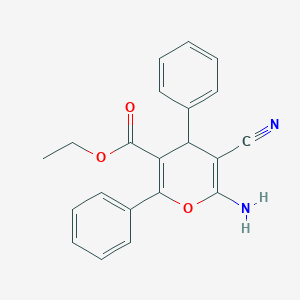

6-Oxa-3-azabicyclo[3.1.1]heptane is a bridged bicyclic morpholine . It is of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine . The CAS Number of 6-Oxa-3-azabicyclo[3.1.1]heptane is 112461-31-1 .

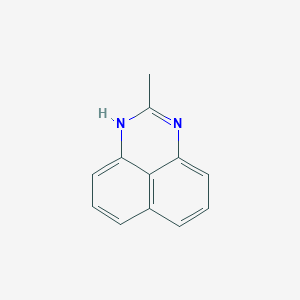

Synthesis Analysis

A general approach to 3-azabicyclo-[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied .Molecular Structure Analysis

The molecular weight of 6-Oxa-3-azabicyclo[3.1.1]heptane is 99.13 . The InChI code is 1S/C5H9NO/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2 .Chemical Reactions Analysis

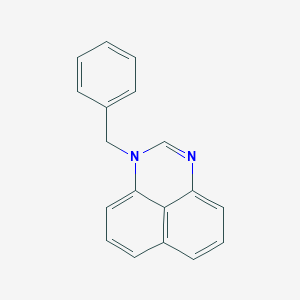

The core of 6-Oxa-3-azabicyclo[3.1.1]heptane was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .Aplicaciones Científicas De Investigación

Building Block in Medicinal Chemistry

The compound 6-Oxa-3-azabicyclo[3.1.1]heptane is an important building block in medicinal chemistry research . It is of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine .

2. Synthesis of Novel Morpholine-Based Building Blocks The first synthesis of morpholine 3a (tosylate salt) is described; the seven-step sequence begins with inexpensive starting materials and uses straightforward chemistry . This synthesis process can be used to create novel morpholine-based building blocks .

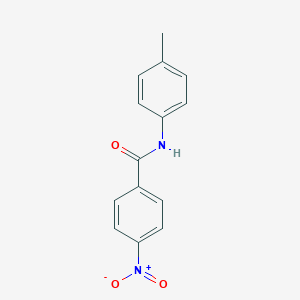

Mimic of Meta-Substituted Benzenes

In 2022, bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .

Saturated Analogues of Pyridine

The 3-azabicyclo[3.1.1]heptanes could, in theory, be considered as saturated analogues of pyridine . This property makes them useful in various chemical reactions and syntheses .

Incorporation into Antihistamine Drugs

The core of 3-azabicyclo[3.1.1]heptanes was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

General Scalable Approach to 3-Azabicyclo[3.1.1]heptanes

A general scalable approach to 3-azabicyclo[3.1.1]heptanes has been presented . This approach can be used to synthesize, characterize, and incorporate them into various structures .

Direcciones Futuras

Bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties . This suggests that 6-Oxa-3-azabicyclo[3.1.1]heptane and its derivatives could have potential applications in the development of new biologically active compounds.

Mecanismo De Acción

Mode of Action

The mode of action of 6-Oxa-3-azabicyclo[31It has been incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests that the compound may interact with its targets in a manner similar to Rupatidine.

Biochemical Pathways

Given its use as a morpholine isostere , it may be involved in similar biochemical pathways as morpholine-containing compounds.

Pharmacokinetics

It is known to be achiral and shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . These properties could potentially impact its bioavailability.

Action Environment

It is known that the compound should be stored in a sealed, dry environment at 2-8°c .

Propiedades

IUPAC Name |

6-oxa-3-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJAQSJMDRFZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591808 | |

| Record name | 6-Oxa-3-azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxa-3-azabicyclo[3.1.1]heptane | |

CAS RN |

112461-31-1 | |

| Record name | 6-Oxa-3-azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 6-oxa-3-azabicyclo[3.1.1]heptane (2A) an interesting building block in medicinal chemistry?

A1: 6-Oxa-3-azabicyclo[3.1.1]heptane (2A) represents a unique morpholine isostere. Unlike the common morpholine structure, 2A is achiral []. This lack of chirality can be advantageous in drug design, potentially simplifying synthesis and avoiding issues related to stereoisomer separation and differing biological activities of enantiomers. Additionally, studies on derivatives of 2A suggest it may exhibit similar properties to morpholine-containing compounds [], making it a promising scaffold for developing new therapeutics.

Q2: Are there any examples of 6-oxa-3-azabicyclo[3.1.1]heptane derivatives being synthesized with specific stereochemistry?

A3: Yes, a chiral oxetane derivative of 6-oxa-3-azabicyclo[3.1.1]heptane, namely 5,7-dimethyl-3-isopropyl-1-phenyl-6-oxa-3-azabicyclo[3.1.1]heptane-2,4-dione, has been synthesized [, ]. Interestingly, this synthesis leverages the principles of solid-state photochemistry. When chiral crystals of an achiral N-isopropyl-N-tiglylbenzoylformamide precursor are irradiated, a [2+2] cycloaddition reaction occurs within the chiral crystal environment. This reaction produces the aforementioned chiral oxetane derivative in high chemical and optical yields [, ]. This example highlights the potential for utilizing solid-state chemistry to control the stereochemical outcome of reactions involving the 6-oxa-3-azabicyclo[3.1.1]heptane scaffold.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.